Holmium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

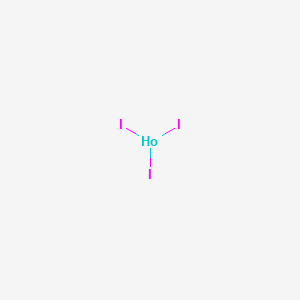

Holmium iodide, also known as holmium triiodide, is a chemical compound with the formula HoI₃. It is a pale-yellow solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is primarily used in metal halide lamps and has various applications in scientific research due to its unique properties .

Vorbereitungsmethoden

Holmium iodide can be synthesized through several methods:

-

Direct Reaction with Iodine: : Holmium metal reacts directly with iodine to form this compound: [ 2 \text{Ho} + 3 \text{I}_2 \rightarrow 2 \text{HoI}_3 ] This reaction typically occurs at elevated temperatures to ensure complete conversion .

-

Reaction with Mercury(II) Iodide: : Holmium can also react with mercury(II) iodide to produce this compound and mercury: [ 2 \text{Ho} + 3 \text{HgI}_2 \rightarrow 2 \text{HoI}_3 + 3 \text{Hg} ] The mercury produced in this reaction can be removed by distillation .

-

Dehydration of this compound Hydrate: : this compound hydrate can be converted to its anhydrous form by dehydration with a large excess of ammonium iodide, as the compound is prone to hydrolysis .

Analyse Chemischer Reaktionen

Holmium iodide undergoes various chemical reactions, including:

-

Oxidation: : this compound can be oxidized to form holmium oxide iodide at elevated temperatures. This reaction involves the absorption of oxygen from the air .

-

Hydrolysis: : Due to its hygroscopic nature, this compound readily absorbs moisture and forms hydrates. This reaction can be reversed by dehydration .

-

Substitution Reactions: : this compound can participate in substitution reactions where the iodide ions are replaced by other halide ions or ligands. These reactions typically occur in solution and require specific reagents and conditions .

Wissenschaftliche Forschungsanwendungen

Photonic Applications

Metal Halide Lamps

Holmium iodide is utilized in metal halide lamps, which are known for their high efficiency and bright light output. These lamps are commonly used in commercial and industrial lighting due to their ability to produce a broad spectrum of light, closely resembling natural daylight .

Fiber Optics

In fiber optic communication systems, holmium-doped fibers serve as amplifiers. These fibers enhance signal transmission over long distances without significant loss, making them essential for modern telecommunications.

Spectroscopy

Holmium is employed as a calibration standard in optical spectroscopy. Its numerous sharp absorption peaks within the visible spectrum allow for precise calibration of spectroscopic equipment, ensuring accurate measurements in various scientific analyses .

Medical Applications

Radiopharmaceuticals

Holmium-166, a radioisotope derived from holmium, has gained prominence in medical applications, particularly in cancer treatment. It emits high-energy beta radiation suitable for therapeutic purposes and gamma radiation for imaging. Holmium-166-labelled compounds are used in targeted therapies for liver malignancies and bone metastases . Notable applications include:

- Ho-166-labelled microspheres: Used for selective internal radiation therapy (SIRT) in liver cancer patients.

- Ho-166 DOTMP: A compound used in treating multiple myeloma and other metastatic cancers .

Material Science Applications

Magnetic Properties

this compound exhibits unique magnetic properties that make it valuable in creating strong magnets. These magnets are crucial for devices requiring stable magnetic fields, such as MRI machines and data storage technologies .

Nuclear Reactors

Holmium's excellent neutron absorption capacity makes it suitable for use in control rods within nuclear reactors. This application helps maintain safety by controlling nuclear reactions effectively .

Case Study 1: Holmium-166 in Cancer Treatment

A study conducted at the Erasmus Medical Center evaluated the efficacy of Ho-166-labelled microspheres for treating liver malignancies. The results indicated promising outcomes, leading to increased interest in holmium-based therapies for interventional oncology .

Case Study 2: Fiber Optic Amplification

Research on holmium-doped fiber optics demonstrated significant improvements in signal strength over long distances. This advancement has implications for enhancing communication networks globally, particularly in remote areas where signal loss is prevalent.

Wirkmechanismus

The mechanism of action of holmium iodide in its various applications involves its unique chemical and physical properties:

-

Metal Halide Lamps: : In metal halide lamps, this compound dissociates into holmium and iodine atoms when heated. These atoms then emit light as they recombine, contributing to the lamp’s bright output .

-

Fiber Optics: : In fiber optic systems, holmium-doped fibers amplify signals through stimulated emission, where the holmium ions are excited by an external light source and then emit photons that boost the signal .

-

Radiopharmaceuticals: : Holmium-166 emits beta particles that destroy cancer cells by causing DNA damage. The radioisotope is delivered to the tumor site using a targeted delivery system .

Vergleich Mit ähnlichen Verbindungen

Holmium iodide can be compared with other similar compounds, such as holmium chloride and holmium bromide:

-

Holmium Chloride (HoCl₃): : Like this compound, holmium chloride is a hygroscopic compound that forms hydrates. It is used in similar applications, including metal halide lamps and spectroscopy .

-

Holmium Bromide (HoBr₃): : Holmium bromide shares similar properties with this compound, including its hygroscopic nature and use in metal halide lamps. it has different reactivity and solubility characteristics .

-

Holmium Fluoride (HoF₃): : Holmium fluoride is less hygroscopic compared to this compound and is used in different applications, such as in the production of specialized glasses and ceramics .

This compound stands out due to its specific use in metal halide lamps and its unique hygroscopic properties, which make it suitable for various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

13813-41-7 |

|---|---|

Molekularformel |

HoI3 |

Molekulargewicht |

545.6437 g/mol |

IUPAC-Name |

holmium(3+);triiodide |

InChI |

InChI=1S/Ho.3HI/h;3*1H/q+3;;;/p-3 |

InChI-Schlüssel |

KXCRAPCRWWGWIW-UHFFFAOYSA-K |

SMILES |

I[Ho](I)I |

Kanonische SMILES |

[I-].[I-].[I-].[Ho+3] |

Key on ui other cas no. |

13813-41-7 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Q1: What makes holmium iodide suitable for use in metal halide lamps?

A: this compound, when added to metal halide lamps, contributes to a high color rendering index (CRI) and high luminous efficacy. [, ] This is due to its unique spectral characteristics. When excited in the lamp's arc discharge, this compound emits a combination of atomic line spectra (primarily in the shorter wavelength region) and molecular continuous spectra (around 600 nm). [] This combination results in a white light output with excellent color rendering capabilities, making it suitable for applications where accurate color representation is crucial.

Q2: How does acoustic resonance affect the performance of metal halide lamps containing this compound?

A: Acoustic resonance (AR) can negatively impact the performance and lifespan of metal halide lamps. [] AR can disrupt the chemical equilibrium within the lamp, leading to spectral variations and affecting optical parameters like CRI, correlated color temperature (CCT), and chromaticity coordinates. [] Specifically, AR increases the standard deviation and relative standard deviation of the optical spectrum, particularly around the characteristic peaks of this compound emission. [] This spectral dispersion indicates a less stable and potentially less efficient light output.

Q3: What is the significance of studying the vapor phase composition of this compound in these lamps?

A: Understanding the vapor composition above molten this compound and its mixtures, such as with cesium iodide, is crucial for predicting lamp behavior and performance. [] Spectroscopic studies have revealed that the vapor phase above molten this compound contains not only Holmium(III) Iodide (HoI3) but potentially also cesium-holmium iodide complexes. [] These different species can have distinct spectral properties, influencing the overall light output of the lamp. Characterizing these species helps in optimizing lamp design and operating conditions for desired color characteristics and efficacy.

Q4: Are there any alternative compounds to this compound in metal halide lamps?

A: Yes, other rare-earth halides, such as thulium iodide (TmI3) and dysprosium iodide (DyI3), are also utilized in metal halide lamps. [, ] Each compound offers a unique spectral profile, influencing the lamp's color temperature and CRI. The choice of halide depends on the specific application requirements for color rendering and luminous efficacy.

Q5: What research infrastructure and resources are crucial for studying this compound and its applications?

A5: Research on this compound in lighting applications requires a multidisciplinary approach. Essential resources include:

- Spectroscopy: UV-Vis, Raman, and emission spectroscopy are critical for characterizing the optical properties of this compound and its complexes in various states (solid, molten, vapor). [, ]

- High-temperature furnaces and controlled atmosphere chambers: Studying molten salt mixtures and vapor pressures requires specialized equipment capable of reaching high temperatures and maintaining controlled atmospheres. []

- Computational chemistry tools: Theoretical calculations and simulations can aid in understanding the electronic structure, bonding, and spectral properties of this compound and predicting the behavior of complex mixtures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.